molecular formula C14H17NO3 B1383342 Benzyl 7-oxoazepane-2-carboxylate CAS No. 1803571-51-8

Benzyl 7-oxoazepane-2-carboxylate

Cat. No.: B1383342
CAS No.: 1803571-51-8
M. Wt: 247.29 g/mol
InChI Key: BGMLBAAZDMGRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 7-oxoazepane-2-carboxylate: is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol. It is a derivative of azepane, featuring a benzyl group attached to the 7-oxo position and a carboxylate group at the 2-position

Biochemical Analysis

Biochemical Properties

Benzyl 7-oxoazepane-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with histone deacetylases (HDACs), where this compound acts as an inhibitor This inhibition can lead to changes in the acetylation status of histones, thereby influencing gene expression

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDACs by this compound can lead to the upregulation of genes involved in cell cycle regulation and apoptosis . This compound may also impact cellular metabolism by altering the expression of metabolic enzymes, thereby affecting metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly HDACs. By inhibiting HDACs, this compound prevents the deacetylation of histones, leading to an open chromatin structure and increased gene transcription This mechanism can result in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of HDACs and prolonged changes in gene expression . The degradation of this compound over time can lead to a decrease in its efficacy, necessitating the need for repeated administration in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit HDACs and induce changes in gene expression without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, such as acetyl-CoA and NAD+. By inhibiting HDACs, this compound can alter the acetylation status of metabolic enzymes, thereby affecting their activity and metabolic flux . This compound may also influence the levels of metabolites, such as glucose and fatty acids, by modulating the expression of genes involved in their metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, such as HDACs, and exert its effects on gene expression and cellular function. The distribution of this compound within tissues may vary depending on factors such as tissue permeability and blood flow.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound is primarily localized in the nucleus, where it interacts with HDACs and other nuclear proteins The targeting of this compound to the nucleus is facilitated by specific targeting signals and post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Benzyl 7-oxoazepane-2-carboxylate typically involves the reaction of 7-oxoazepane with benzyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: : On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: : Benzyl 7-oxoazepane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: : Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Chemistry: : In chemistry, Benzyl 7-oxoazepane-2-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.

Biology: . Its structural similarity to other biologically active molecules makes it a valuable tool in drug discovery.

Medicine: : this compound is explored for its medicinal properties, including its potential use as an anti-inflammatory or analgesic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: : In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymer additives.

Mechanism of Action

The mechanism by which Benzyl 7-oxoazepane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: : Benzyl 7-oxoazepane-2-carboxylate is structurally similar to other benzyl-substituted azepanes and related compounds. These include this compound derivatives and other benzylated cyclic amines.

Uniqueness: : What sets this compound apart is its specific substitution pattern and the presence of the carboxylate group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications.

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

benzyl 7-oxoazepane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13-9-5-4-8-12(15-13)14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMLBAAZDMGRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NC(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 7-oxoazepane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 7-oxoazepane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Benzyl 7-oxoazepane-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 7-oxoazepane-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl 7-oxoazepane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 7-oxoazepane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.